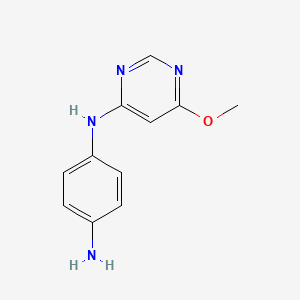

N1-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine

Description

N1-(6-Methoxypyrimidin-4-yl)benzene-1,4-diamine is a substituted aromatic diamine featuring a pyrimidine ring with a methoxy group at the 6-position and a benzene-1,4-diamine moiety. The methoxy group on the pyrimidine ring likely influences electronic and steric properties, affecting binding to biological targets such as tyrosine kinases or viral proteins.

Properties

Molecular Formula |

C11H12N4O |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

4-N-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine |

InChI |

InChI=1S/C11H12N4O/c1-16-11-6-10(13-7-14-11)15-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15) |

InChI Key |

ACQBTRKWJNDKPX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=NC(=C1)NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine typically involves the reaction of 6-methoxypyrimidine-4-amine with benzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

N1-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine, also known as this compound, is a chemical compound with the molecular formula C11H12N4O and a molecular weight of 216.24 . It has a CAS number of 1507201-93-5 .

Research Applications

While the provided search results do not offer extensive details on the specific applications of this compound, they do highlight the use of pyrimidine compounds in various scientific research areas:

- ** kinase inhibitors** Certain 2,4,5-trisubstituted pyrimidines, which share a pyrimidine core with this compound, have been identified as potent inhibitors of essential plasmodial kinases PfGSK3 and PfPK6, which are drug targets for antimalarial therapy . For example, modifications to the pyrimidine structure, such as replacing a pyrrolidinyl ring with alternative substituents, have shown varying degrees of activity against PfPK6 .

- EGFR inhibitors Pyrimidine compounds are also used as inhibitors of mutated forms of epidermal growth factor receptor (EGFR) . These compounds and their salts can be used in the treatment or prevention of tumors, particularly non-small-cell lung cancer (NSCLC) with T790M EGFR mutation .

- Synthesis of nilotinib and imatinib Pyrimidine derivatives play a role in the synthesis of nilotinib and imatinib, which is achieved through the synthesis of key advanced intermediate 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine .

The search results do not contain specific case studies for this compound.

Mechanism of Action

The mechanism by which N1-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Kinase Inhibition

- Target Compound: Pyrimidin-4-yl derivatives are frequently associated with kinase inhibition. For example, 2-methoxy-N4-(pyrrolopyrimidinyl)benzene-1,4-diamine derivatives () inhibit Mer and Axl tyrosine kinases (IC₅₀ < 100 nM), critical in cancer progression. The methoxy group may stabilize interactions with hydrophobic kinase pockets .

- Comparison with Benzothieno-pyrimidine Derivative (): The fused benzothieno system in 5d enhances binding to VEGFR-2, a key angiogenesis target, but increases molecular weight (311.1 vs.

Antiviral Activity

- Target Compound: While direct data are lacking, structurally similar N-arylpyrimidinamines () inhibit human cytomegalovirus (CMV) by targeting viral DNA replication. The methoxy group’s electron-donating effect may enhance interactions with viral polymerases .

- Imidazole Derivative (): The imidazole substituent in N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine could mimic purine bases, improving antiviral potency compared to methoxy-substituted analogs.

Biological Activity

N1-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14N4O

- Molecular Weight : 230.27 g/mol

- CAS Number : 1507201-93-5

The compound is synthesized through the reaction of 6-methoxy-2-methylpyrimidine with benzene-1,4-diamine, typically utilizing stannous chloride and potassium carbonate for neutralization and extraction processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, a study demonstrated that derivatives of pyrimidines, including this compound, showed promising results against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

This compound also shows potential anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. Notably, it has been linked to the inhibition of tyrosine kinases involved in cancer cell signaling pathways. Specifically, it acts as an intermediate in the synthesis of tyrosine kinase inhibitors like imatinib and nilotinib, which are used in treating certain leukemias .

The mechanism of action for this compound involves its interaction with specific molecular targets such as kinases. It is believed to inhibit the Bcr-Abl tyrosine kinase pathway, which plays a crucial role in the proliferation of cancer cells. Additionally, it may affect other signaling pathways associated with cell growth and survival .

Case Studies

Case Study 1: Antimalarial Activity

In a recent study, derivatives similar to this compound were tested for their antimalarial properties. The compounds demonstrated significant inhibition against Plasmodium falciparum, with IC50 values in the nanomolar range. This suggests that modifications to the pyrimidine structure could enhance antimalarial efficacy .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various human cell lines including Vero (monkey kidney epithelial cells) and A549 (human alveolar basal epithelial cells). The results indicated that while the compound showed promising anticancer activity, it also exhibited cytotoxic effects at higher concentrations. The selectivity index was calculated to evaluate the therapeutic window .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

| Compound Name | Activity Type | IC50 Value (μM) | Notes |

|---|---|---|---|

| N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine | Antimicrobial | 0.5 | Effective against E. coli |

| Imatinib | Anticancer | 0.01 | Tyrosine kinase inhibitor |

| N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine | Anticancer | 0.05 | Similar structure with enhanced activity |

Q & A

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

- Methodology : Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines. Compare results with structurally related compounds, such as benzoxazole derivatives, to establish structure-activity relationships (SAR) .

Q. How can molecular docking predict the compound’s interaction with enzyme targets (e.g., kinases)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.